4'-(2,4-Difluorophenylsulfamoyl)acetanilide
Overview
Description
4’-(2,4-Difluorophenylsulfamoyl)acetanilide is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfamoyl acetanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,4-Difluorophenylsulfamoyl)acetanilide typically involves the reaction of 2,4-difluoroaniline with acetic anhydride to form the acetanilide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. The reaction conditions often require the use of a base, such as pyridine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4’-(2,4-Difluorophenylsulfamoyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature and pH, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4’-(2,4-Difluorophenylsulfamoyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4’-(2,4-Difluorophenylsulfamoyl)acetanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-(2,4-Difluorophenylsulfamoyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfamoyl group contributes to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4’-(2,4-Difluorophenylsulfamoyl)benzamide: Similar structure but with a benzamide group instead of an acetanilide group.
4’-(2,4-Difluorophenylsulfamoyl)aniline: Similar structure but with an aniline group instead of an acetanilide group.
Uniqueness
4’-(2,4-Difluorophenylsulfamoyl)acetanilide is unique due to the presence of both the difluorophenyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOBZNHFTXTAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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